Use-Level Potency: 4× Lower Effective Concentration in Dairy Flavor Applications vs. Methylthiomethyl Butyrate
Methylthiomethyl hexanoate delivers a characteristic creamy, cheesy note to dairy flavors at a recommended use level of 0.5 ppm, as documented by The Good Scents Company and perflavory.com organoleptic databases [1]. In contrast, methylthiomethyl butyrate (FEMA 3879, CAS 74758-93-3), the closest in-class C4 acyl analog, is recommended at 2 ppm for similar dairy and exotic fruit flavor applications per the same authoritative databases [2]. This represents a 4-fold difference in effective use concentration, indicating that methylthiomethyl hexanoate possesses substantially higher odor potency (lower odor detection threshold) for the target dairy flavor profile.
| Evidence Dimension | Effective use concentration for dairy flavor application |
|---|---|
| Target Compound Data | 0.5 ppm (methylthiomethyl hexanoate, C6 acyl) |
| Comparator Or Baseline | 2.0 ppm (methylthiomethyl butyrate, C4 acyl) |
| Quantified Difference | 4× lower effective concentration (0.5 vs. 2.0 ppm) |
| Conditions | Organoleptic evaluation databases (TGSC, perflavory.com); dairy flavor application context |
Why This Matters
A 4× potency advantage directly translates to lower dosage requirements in formulation, reduced cost-in-use, and minimized risk of off-flavor carry-through in multi-component food systems—key procurement selection criteria for industrial flavor houses.
- [1] The Good Scents Company. Methylthiomethyl hexanoate – Organoleptic Properties: 'Use adds a creamy cheesy note to dairy flavors at 0.5ppm.' Available at: http://www.thegoodscentscompany.com/data/rw1468521.html View Source
- [2] The Good Scents Company. Methylthiomethyl butyrate – Organoleptic Properties: 'Used at 2ppm, in exotic fruit and dairy flavours.' Available at: http://www.thegoodscentscompany.com/data/rw1498431.html View Source
